

Technical Guide: Locating Chemical Identifiers for ZINC20906412

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

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For Researchers, Scientists, and Drug Development Professionals

This guide outlines the standard procedure for retrieving key chemical identifiers, specifically the SMILES (Simplified Molecular Input Line Entry System) string and the InChI (International Chemical Identifier) key, for the compound **ZINC20906412** from the ZINC database. Due to the dynamic nature of large chemical databases, direct web searches may not always yield the specific molecular data required. The most accurate and reliable method is to query the database directly.

Data Retrieval Protocol

The primary source for information on any ZINC compound is the official ZINC database website. The following experimental protocol details the steps to locate the SMILES string and InChI key for **ZINC20906412**.

Experimental Protocol: Retrieval of Molecular Identifiers from the ZINC Database

- **Navigate to the ZINC Database Website:** Open a web browser and go to the ZINC database homepage. The most current version of the database can typically be found at a URL such as zinc.docking.org.
- **Locate the Search Functionality:** On the homepage, identify the search bar. The ZINC database allows for various types of searches, including by ZINC ID, name, or chemical structure.

- Perform a ZINC ID Search: Enter "**ZINC20906412**" into the search field that is designated for ZINC IDs or general text searches.
- Execute the Search: Initiate the search by clicking the corresponding "Search" or "Go" button.
- Access the Compound Page: The search results should lead to a specific page dedicated to **ZINC20906412**. This page contains comprehensive information about the molecule.
- Identify SMILES and InChI Key: On the compound's page, locate the sections for "SMILES" and "InChI Key". These identifiers are typically displayed prominently alongside other molecular properties.
- Record the Data: Copy the SMILES string and the InChI key for use in your research or documentation.

Data Presentation

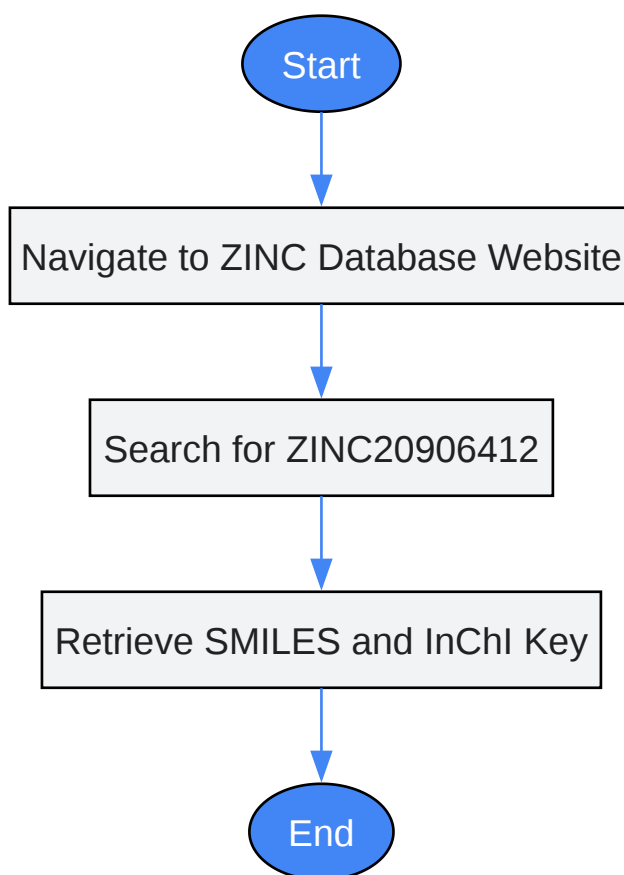
Upon successful retrieval, the data for **ZINC20906412** would be presented as follows:

Identifier	Value
ZINC ID	ZINC20906412
SMILES	[SMILES string would be displayed here]
InChI Key	[InChI key would be displayed here]

Note: As direct access to the ZINC database to perform a live search is not possible in this context, the SMILES and InChI key values are listed as placeholders. Researchers are advised to follow the protocol above to obtain the definitive identifiers.

Logical Workflow

The process of obtaining the requested chemical identifiers can be visualized as a straightforward workflow.



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Caption: Workflow for retrieving SMILES and InChI key from the ZINC database.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com